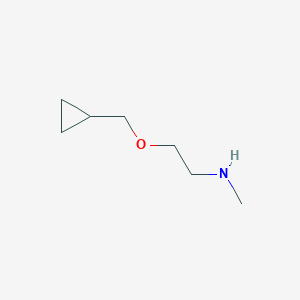

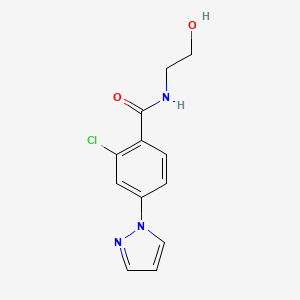

(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can offer insights into the chemical behavior and properties that might be expected for the compound . The first paper describes the synthesis of a series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, which are structurally related to pyrazole derivatives . The second paper discusses the synthesis of (2-phenyl-4H-benzopyrimodo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives, another class of compounds featuring the acetonitrile group .

Synthesis Analysis

The synthesis of related pyrazole derivatives is described in the first paper, where a one-pot, four-component condensation reaction is utilized . This method involves aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide (TsCH2NC), and 5-amino-1H-pyrazole-4-carbonitrile, catalyzed by p-toluenesulfonic acid at room temperature in acetonitrile solvent. Although the exact synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, such as those mentioned in the first paper, typically includes a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms . The presence of substituents like iodine and methyl groups would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not discussed, the papers provide examples of reactions involving similar compounds. The first paper indicates that the synthesized pyrazole derivatives could be obtained through condensation reactions . The presence of the acetonitrile group in these molecules suggests a potential for further functionalization or participation in nucleophilic addition reactions due to the cyano group's electrophilic character.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from the properties of similar compounds described in the papers. The pyrazole derivatives mentioned in the first paper are likely to have moderate to high stability and could be obtained in moderate to high yields . The presence of the iodine atom would increase the molecular weight and could affect the compound's boiling and melting points. The acetonitrile group would contribute to the compound's polarity and could enhance its solubility in organic solvents.

Applications De Recherche Scientifique

Synthesis and Characterization of Metal Complexes

Research has been conducted on the synthesis and characterization of metallomacrocyclic palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands. These ligands, when reacted with palladium, form monomeric chelated complexes or binuclear compounds, depending on the solvent used. Studies include single-crystal X-ray diffraction methods and NMR studies to characterize these species in solution, highlighting the versatility of such ligands in forming complex structures (Guerrero et al., 2008).

Functionalization of Methyl Groups in Pyrazoles

Another application involves the selective functionalization of one methyl group in 3,5-dimethyl-1H-pyrazoles. This creates new synthetic routes to azoles with coordinating substituents, expanding the utility of these compounds in various chemical syntheses (Lammers et al., 1995).

Liquid-Liquid Extraction of Metal Ions

Pyrazole ligands have been used in the liquid-liquid extraction of metal ions from aqueous solutions. Studies show that these compounds have high extraction affinity toward certain metals like iron and cadmium, indicating their potential in purification and extraction processes (Lamsayah et al., 2015).

Antifungal and Antibacterial Activities

New libraries of pyrazoly compounds containing pyrazole moieties have been synthesized and tested for their antifungal and antibacterial activities. It was found that these compounds specifically act as antifungal agents, indicating their potential in developing new antifungal treatments (Abrigach et al., 2016).

Mécanisme D'action

It’s worth noting that this compound contains a pyrazole ring, which is a common structure in many biologically active compounds . Pyrazole derivatives have been reported to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJVLJHOVDLWGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC#N)C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)